Benthiavalicarb-isopropyl

Catalog No.
S520778
CAS No.
177406-68-7
M.F
C18H24FN3O3S
M. Wt
381.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benthiavalicarb-isopropyl

CAS Number

177406-68-7

Product Name

Benthiavalicarb-isopropyl

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C18H24FN3O3S

Molecular Weight

381.47

InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1

InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N

SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Benthiavalicarb isopropyl; Benthiavalicarb-isopropyl;

Description

The exact mass of the compound Benthiavalicarb-isopropyl is 381.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Properties of Benthiavalicarb-isopropyl

Benthiavalicarb-isopropyl is primarily studied for its fungicidal properties. It belongs to the new valinamide carbamate class of fungicides and targets oomycete downy mildew pathogens (). The mode of action involves inhibiting phospholipid biosynthesis in the target fungi, which is crucial for their cell wall development and survival []. Research has demonstrated its efficacy against downy mildew in grapes and tomatoes, both in field and greenhouse settings [].

Environmental Fate and Behavior

Understanding the environmental fate and behavior of Benthiavalicarb-isopropyl is crucial for assessing its potential impact on ecosystems. Research in this area investigates the degradation process, mobility in soil, and potential for leaching into groundwater []. Studies have shown that Benthiavalicarb-isopropyl degrades moderately in soil under aerobic conditions []. Its mobility in soil is also dependent on factors like soil type and organic matter content [].

Benthiavalicarb-isopropyl is a carbamate ester and a fungicide primarily used in agriculture. Its chemical formula is C18H24FN3O3SC_{18}H_{24}FN_{3}O_{3}S, and it is recognized for its protective and curative action against various fungal pathogens. This compound is the isopropyl ester of benthiavalicarb, which belongs to the valinamide class of fungicides. The compound consists of a mixture of stereoisomers, with the R-L stereoisomer being the primary pesticidally active component, while the S-L stereoisomer serves as a minor impurity .

Benthiavalicarb-isopropyl acts by inhibiting phospholipid biosynthesis in oomycete fungi []. Phospholipids are essential components of cell membranes. By disrupting their formation, benthiavalicarb-isopropyl hinders the growth and development of the fungus, ultimately leading to its death [].

Toxicity

Benthiavalicarb-isopropyl is considered to be moderately toxic []. The Environmental Protection Agency (EPA) has established tolerances for residues on imported grapes and tomatoes [].

Typical of carbamates. It can hydrolyze in aqueous environments, leading to the formation of its parent compound, benthiavalicarb, along with other degradation products. The stability of benthiavalicarb-isopropyl in different pH conditions influences its efficacy as a fungicide. Additionally, it can interact with phospholipids in fungal cell membranes, inhibiting their biosynthesis and disrupting cellular functions .

This compound exhibits moderate toxicity to various non-target organisms, including fish, aquatic invertebrates, and honeybees. It has been identified as an endocrine disruptor and may have adverse effects on reproduction and fertility in mammals. Long-term studies have indicated non-neoplastic liver changes in rodents exposed to benthiavalicarb-isopropyl, highlighting potential health risks associated with its use .

Benthiavalicarb-isopropyl can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. A common method includes the reaction of isopropanol with benthiavalicarb in the presence of acid catalysts to form the desired ester. The process requires careful monitoring to ensure that the correct stereoisomer ratio is achieved while minimizing impurities .

Benthiavalicarb-isopropyl is primarily used as a fungicide in agricultural practices, particularly for crops like grapes and tomatoes. Its effectiveness against a range of fungal pathogens makes it valuable for protecting crops from disease while promoting healthy growth. The compound's low aqueous solubility and moderate risk of leaching into groundwater necessitate careful application practices to mitigate environmental impact .

Studies have shown that benthiavalicarb-isopropyl interacts with various biological systems, affecting both target and non-target organisms. Its role as an endocrine disruptor raises concerns regarding its impact on wildlife and human health. Research into its metabolic pathways has revealed potential metabolites that could contribute to its biological activity or toxicity .

Several compounds share structural or functional similarities with benthiavalicarb-isopropyl. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
BenthiavalicarbC₁₈H₂₄FN₃O₃SFungicideParent compound; less stable than isopropyl derivative
PropamocarbC₁₅H₁₈N₂O₃FungicideDifferent mechanism; less effective against certain fungi
AzoxystrobinC₁₈H₁₈F₂N₄O₄FungicideBroader spectrum; systemic action
TrifloxystrobinC₁₉H₂₁F₂N₃O₄FungicideMore persistent in soil; higher toxicity

Benthiavalicarb-isopropyl stands out due to its specific action mechanism targeting phospholipid biosynthesis, which differentiates it from other fungicides that may operate through different pathways or possess broader systemic activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

381.15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Benthiavalicarb-isopropyl

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A process for producing substituted alkylamines ... or salts thereof, characterized by reacting a metal salt of a 2-aminothiophenol derivative ... with an amino acid N-carboxyanhydride ... and cyclizing the obtained product under acidic conditions. By this process, substituted alkylamines typified by 1-(2-benzothiazolyl)alkylamines and salts thereof can be produced in high yields from 2-aminothiophenol derivatives on an industrial scale while keeping excellent handling properties. Even when the intended substituted alkylamine is an optically active compound, the intended product can be produced without reducing the optical purity of the optically active starting material.

General Manufacturing Information

... The R-L stereoisomer of benthiavalicarb (KIF-230RL) is the main and pesticidally active component; however, the S-L stereoisomer (KIF-230S-L), which is not pesticidally active, is also present as a minor impurity. The benthiavalicarb products being proposed for use in the EU on grapes and tomatoes include a 15% water-dispersible granule (WDG), for use only on tomatoes, and a multiple active ingredient WDG formulation containing both benthiavalicarb (1.75%) and mancozeb (70%) for use on both grapes and tomatoes. These formulations are labeled for multiple foliar applications. There are currently no food/feed uses or tolerances for benthiavalicarb in the U.S.

Analytic Laboratory Methods

Analyte: benthiavalicarb-isopropyl; matrix: soil; procedure: high-performance liquid chromatography; quantitation limit: 0.01-0.02 mg/kg

Dates

Modify: 2023-08-15
1: Yoshida M, Inoue K, Takahashi M. Predictive modes of action of pesticides in uterine adenocarcinoma development in rats. J Toxicol Pathol. 2015 Oct;28(4):207-16. doi: 10.1293/tox.2015-0026. Epub 2015 Aug 27. Erratum in: J Toxicol Pathol. 2016 Jan;29(1):74. PubMed PMID: 26538810; PubMed Central PMCID: PMC4604130.
2: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.

Explore Compound Types